2-(2-benzylidenehydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-(2-benzylidenehydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide” is an organic compound containing a trifluoromethyl group (-CF3), a benzylidenehydrazino group, and an acetamide group. The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of a molecule . The benzylidenehydrazino group and the acetamide group are also common in organic chemistry and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group through a nitrogen atom. The benzylidenehydrazino group would be attached to the carbonyl carbon of the acetamide group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the trifluoromethyl group might undergo reactions with nucleophiles, and the acetamide group could participate in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes, influencing their function .
Mode of Action
The trifluoromethyl group is known to influence the electronic properties of the molecule, potentially affecting its interaction with target proteins .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
The trifluoromethyl group can influence the pharmacokinetic properties of a compound, potentially affecting its bioavailability .
Result of Action
Compounds with similar structures have been known to induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Properties
IUPAC Name |
N'-[(E)-benzylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)12-7-4-8-13(9-12)21-14(23)15(24)22-20-10-11-5-2-1-3-6-11/h1-10H,(H,21,23)(H,22,24)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQFCTJMMKNODP-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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